molecular formula C24H21ClN2O3 B5217331 N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Katalognummer B5217331
Molekulargewicht: 420.9 g/mol
InChI-Schlüssel: LYSLCOZRFSVMHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, commonly known as CMI-977, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. CMI-977 is a benzamide derivative that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.

Wirkmechanismus

CMI-977 exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. CMI-977 has been shown to modulate the activity of the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
CMI-977 has been shown to reduce inflammation and pain in various animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. CMI-977 has been shown to have a good safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

CMI-977 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been extensively studied in preclinical models, which makes it a well-characterized compound. However, CMI-977 has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life in the body, which may limit its therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the study of CMI-977. One potential application is in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. CMI-977 may also have potential as a treatment for inflammatory bowel disease and other inflammatory conditions. Further studies are needed to elucidate the mechanism of action of CMI-977 and to optimize its pharmacokinetic properties for therapeutic use.

Synthesemethoden

The synthesis of CMI-977 involves the condensation of 2-methoxybenzoic acid with 4-chloro-3-nitroaniline, followed by reduction with tin and hydrochloric acid to give 4-chloro-3-(2-methoxybenzamido)aniline. The intermediate is then reacted with 5-isopropyl-2-aminobenzoxazole to yield the final product, CMI-977.

Wissenschaftliche Forschungsanwendungen

CMI-977 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical studies. CMI-977 has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-14(2)15-8-11-22-20(12-15)27-24(30-22)18-13-16(9-10-19(18)25)26-23(28)17-6-4-5-7-21(17)29-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLCOZRFSVMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.